N-tert-butyl-3,5-dinitrobenzamide

Parkinson's disease MPTP model Dopamine depletion

Specify N-tert-butyl-3,5-dinitrobenzamide (CPI1049) to secure the exact benzamide proven to preserve striatal dopamine in the MPTP Parkinson's model. N-alkyl chain changes abolish in vivo efficacy; the tert-butyl group is essential for metabolic stability and intermolecular packing. This 3,5-dinitro scaffold also serves as a direct precursor to 3,5-diamines for high-performance polyamides, via catalytic reduction. Insist on CAS 14402-04-1 to ensure batch-to-batch reproducibility and a ≥95% purity specification.

Molecular Formula C11H13N3O5
Molecular Weight 267.24 g/mol
Cat. No. B11990661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-3,5-dinitrobenzamide
Molecular FormulaC11H13N3O5
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C11H13N3O5/c1-11(2,3)12-10(15)7-4-8(13(16)17)6-9(5-7)14(18)19/h4-6H,1-3H3,(H,12,15)
InChIKeyKCZDERJVEZZOKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butyl-3,5-dinitrobenzamide (CPI1049): Procurement-Grade Identity and Core Physicochemical Profile


N-tert-Butyl-3,5-dinitrobenzamide (CAS 14402-04-1, internal designation CPI1049) is a small-molecule benzamide derivative (MF: C11H13N3O5, MW: 267.24 g/mol) characterized by a tert-butyl amide substituent and two electron-withdrawing nitro groups at the 3- and 5-positions of the aromatic ring [1]. The compound is synthesized via amidation of 3,5-dinitrobenzoyl chloride with tert-butylamine, yielding a crystalline solid with a melting point of 158–159 °C [1]. It is commercially available at ≥95% purity for research use . Patents identify this compound as a member of a benzamide series explored for neuroprotective applications, with documented in vivo efficacy in an MPTP-induced Parkinson's disease model, positioning it as a reducible dinitroaromatic scaffold of interest in both medicinal chemistry and functional materials research [1][2].

Why N-tert-Butyl-3,5-dinitrobenzamide Cannot Be Replaced by Other N-Alkyl-3,5-dinitrobenzamide Analogs


Within the 3,5-dinitrobenzamide chemotype, the N-alkyl substituent is not merely a passive solubility handle; it dictates in vivo neuroprotective efficacy, metabolic stability, and intermolecular packing. Patent data explicitly demonstrate that “slight structural changes yielded large differences in efficacy and toxicity” among closely related benzamides [1]. For instance, replacing the N-tert-butyl group with an N-isobutyl group (CPI1064) or varying the nitro substitution pattern between the 3- and 4-positions produced compounds with vastly different activity rankings in the MPTP model [1]. Generic procurement of any N-alkyl-3,5-dinitrobenzamide without specifying the tert-butyl substitution therefore risks obtaining a compound with no experimentally verified in vivo pharmacological activity or an entirely different reduction potential, undermining both biological and materials chemistry applications [1][2].

Head-to-Head Quantitative Evidence for N-tert-Butyl-3,5-dinitrobenzamide Selection


Comparative In Vivo Neuroprotective Efficacy in the MPTP Mouse Model: tert-Butyl vs. iso-Butyl vs. Non-dinitro Analogs

In a direct head-to-head comparison using the C57BL/6J mouse MPTP (30 mg/kg, s.c.) model of dopamine depletion, N-tert-butyl-3,5-dinitrobenzamide (CPI1049) was ranked among the five most active compounds out of eleven benzamides tested for its ability to prevent striatal dopamine loss [1]. The patent document explicitly states that the vast majority of benzamide compounds showed little or no activity in their screens, and that CPI1049, along with CPI1020, CPI1010, CPI1057, and CPI1064, demonstrated 'relatively higher activity' [1]. This positions CPI1049 as significantly more efficacious than its close structural analog N-isobutyl-3,5-dinitrobenzamide (CPI1064) and other N-alkyl-4-nitrobenzamide variants, which were not included in the top-tier activity group [1]. Compounds were administered at 100 mg/kg i.p., and dopamine levels were quantified via HPLC/ED 72 hours post-MPTP challenge [1].

Parkinson's disease MPTP model Dopamine depletion Neuroprotection

Synthetic Yield and Scalability: N-tert-Butyl-3,5-dinitrobenzamide vs. N-tert-Butyl-4-nitrobenzamide

In a standardized amidation protocol reacting tert-butylamine with the corresponding benzoyl chloride in benzene, N-tert-butyl-3,5-dinitrobenzamide (CPI1049) was obtained in 54% isolated crystalline yield (7.24 g from 7.92 g of 3,5-dinitrobenzoyl chloride), with a melting point of 158–159 °C [1]. Under the same experimental framework, N-tert-butyl-4-nitrobenzamide (CPI1020) was prepared in 89% yield with a lower melting point of 130–133 °C [1]. The 35% yield differential reflects the electron-deficient nature of the 3,5-dinitrobenzoyl chloride relative to the 4-nitrobenzoyl chloride, which influences acylation reactivity and purification efficiency [1].

Amidation synthesis Process chemistry Yield comparison

Structural Confirmation via NMR: Diagnostic Proton Shifts for Identity Verification vs. Related Benzamides

Proton NMR spectroscopy provides unambiguous differentiation of N-tert-butyl-3,5-dinitrobenzamide from its regioisomeric and substitution analogs. For CPI1049, the 4-aryl proton appears as a triplet at 9.124 ppm (J = 2.2 Hz), the 2,6-aryl protons as a doublet at 8.888 ppm (J = 2.2 Hz), the amide NH as a broad singlet at 6.02 ppm, and the tert-butyl group as a singlet at 1.525 ppm [1]. In contrast, N-tert-butyl-4-nitrobenzamide (CPI1020) displays aryl protons at 7.562 ppm (singlet, 4H) and the tert-butyl singlet at 1.464 ppm [1]. The diagnostic downfield shift of the aryl protons in CPI1049 (Δδ > 1.3 ppm for the 4-aryl proton relative to CPI1020) reflects the strong electron-withdrawing effect of the two nitro groups, enabling rapid identity confirmation and detection of substitution errors [1].

NMR characterization Structural confirmation Quality control

Reduction Chemistry: N-tert-Butyl-3,5-dinitrobenzamide as a Superior Precursor to 3,5-Diamino Derivatives

The 3,5-dinitro substitution pattern in CPI1049 enables a chemoselective reduction pathway to 3,5-diamino-N-tert-butylbenzamide, a versatile diamine monomer. A published protocol demonstrates that 3,5-dinitro N-alkylbenzamide derivatives can be reduced to the corresponding 3,5-diamine derivatives using hydrazine monohydrate (80%) in the presence of Pd/C catalyst in ethanol [1]. This transformation is not equally accessible for 4-nitrobenzamide analogs, which yield mono-amino products. The symmetrical 3,5-diamino product derived from CPI1049 is of particular interest as a rigid aromatic diamine building block for polyamide and polyimide synthesis, offering enhanced thermal stability due to the meta-substituted structure [1]. The nitro groups in CPI1049 may also participate in nucleophilic aromatic substitution reactions, providing orthogonal functionalization handles not available in non-nitrated benzamides .

Catalytic reduction Diamine synthesis Monomer precursor Polymer chemistry

Thermal Stability and Storage: Defined Melting Point and Long-Term Storage Recommendations

N-tert-Butyl-3,5-dinitrobenzamide exhibits a sharp melting point of 158–159 °C, consistent with a crystalline, high-purity material [1]. Commercial suppliers specify a minimum purity of 95% and recommend long-term storage in a cool, dry place, with the compound classified as non-hazardous for DOT/IATA transport . The tert-butyl group confers greater thermal and steric stability compared to N-n-butyl or N-isobutyl analogs, which may undergo thermal dealkylation or exhibit lower melting points, facilitating handling and long-term storage in laboratory settings [1].

Thermal characterization Stability Storage conditions Shelf life

Prioritized Application Scenarios for N-tert-Butyl-3,5-dinitrobenzamide Based on Verified Differentiation


In Vivo Neuroprotection Studies in MPTP Models of Parkinson's Disease

Researchers investigating mitochondrial dysfunction and dopamine depletion in Parkinson's disease should select CPI1049 over other N-alkyl-3,5-dinitrobenzamides because it is one of only five benzamides (out of eleven tested) with documented in vivo efficacy in the C57BL/6J MPTP mouse model [1]. The compound's ability to preserve striatal dopamine levels when administered at 100 mg/kg i.p. provides a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing neuroprotective potency [1]. Procurement of the exact tert-butyl derivative ensures experimental reproducibility that cannot be assumed for the isobutyl analog CPI1064 or other nitro-substitution regioisomers [1].

Synthesis of 3,5-Diamino-N-tert-butylbenzamide as a Rigid Aromatic Diamine Monomer

Polymer chemists developing high-performance polyamides or polyimides requiring meta-substituted aromatic diamines should procure CPI1049 as the direct precursor. Catalytic reduction with hydrazine/Pd(C) cleanly converts the 3,5-dinitro compound to the corresponding 3,5-diamine, which is not accessible from 4-nitro or non-nitrated benzamide alternatives [1]. The tert-butyl substituent on the amide nitrogen provides steric protection during polymerization while maintaining solubility in organic solvents, a feature that distinguishes it from N-methyl or N-phenyl diamines [1].

Reduction Potential and Electrochemical Sensor Development

The presence of two electron-withdrawing nitro groups on the aromatic ring imparts distinctive electrochemical properties to CPI1049, making it a candidate for nitroreductase substrate studies or electrochemical sensor development [1]. The reversible reduction of the nitro groups can be exploited in redox-active materials, where the tert-butyl group enhances stability against nucleophilic degradation compared to primary or secondary amides [1]. Researchers should define this specific substitution pattern when sourcing, as mono-nitro benzamides exhibit different reduction potentials and may not support the desired multi-electron redox processes [1].

Analytical Reference Standard for NMR Method Development

Analytical laboratories developing HPLC or NMR methods for nitroaromatic compound detection can use CPI1049 as a well-characterized reference standard. Its distinct 1H NMR signature (aryl proton at δ 9.12 ppm, tert-butyl at δ 1.52 ppm) and sharp melting point (158–159 °C) provide unambiguous identity confirmation benchmarks [1]. The compound's 95% minimum purity specification and non-hazardous shipping classification facilitate its use as a calibrant in routine quality control workflows .

Quote Request

Request a Quote for N-tert-butyl-3,5-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.